1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol, also known as 2-(tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol, is an organic compound characterized by the presence of a tert-butylamino group attached to a pyridine derivative. This compound has gained attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biological research.
The compound is synthesized through various chemical processes involving pyridine derivatives and amines. It is commercially available from chemical suppliers and can be obtained for research purposes.
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol falls under the classification of amino alcohols and pyridine derivatives. Its structural complexity and functional groups make it a valuable compound in both synthetic and medicinal chemistry.
The synthesis of 1-(6-(tert-butylamino)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridin-3-yl ethanol with tert-butylamine. This reaction can be facilitated by employing suitable solvents and catalysts to enhance yield and purity.
The molecular formula for 1-(6-(tert-butylamino)-2-methylpyridin-3-yl)ethanol is C12H20N2O. The structure consists of a pyridine ring substituted with a tert-butylamino group and an ethanol moiety.
Property | Value |
---|---|
Molecular Weight | 208.30 g/mol |
IUPAC Name | 2-(tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol |
InChI Key | KCAFWXNNIKJFBA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(C=C1)C(CNC(C)(C)C)O |
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 1-(6-(tert-butylamino)-2-methylpyridin-3-yl)ethanol involves its interaction with specific biological targets, such as receptors or enzymes. This interaction may modulate biological pathways, leading to therapeutic effects or alterations in cellular functions. The exact mechanisms depend on the context of use, particularly in medicinal applications.
1-(6-(tert-butylamino)-2-methylpyridin-3-yl)ethanol exhibits the following physical properties:
The chemical properties include:
1-(6-(tert-butylamino)-2-methylpyridin-3-yl)ethanol has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industrial settings, making it a focal point for ongoing studies in chemistry and pharmacology.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: